molecular formula C8H17BO2 B599090 Oct-7-enylboronic acid CAS No. 1198772-66-5

Oct-7-enylboronic acid

Cat. No.: B599090
CAS No.: 1198772-66-5
M. Wt: 156.032
InChI Key: NWZXPKHHIAAANV-UHFFFAOYSA-N
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Description

Oct-7-enylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to an octenyl chain. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound, with its unique structure, finds applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including Oct-7-enylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of an organolithium or Grignard reagent with a borate ester such as triisopropyl borate can yield the desired boronic acid . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Oct-7-enylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Amines and Alcohols: Formed from Chan-Lam coupling.

Comparison with Similar Compounds

Uniqueness: Oct-7-enylboronic acid is unique due to its longer alkyl chain, which can impart different physical and chemical properties compared to shorter-chain boronic acids. This can influence its reactivity and the types of products formed in various reactions.

Properties

IUPAC Name

oct-7-enylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h2,10-11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZXPKHHIAAANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681529
Record name Oct-7-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198772-66-5
Record name Oct-7-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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